1-Isocyanato-3-(methoxymethyl)benzene
Description
1-Isocyanato-3-(methoxymethyl)benzene (CAS: 57198-56-8) is an aromatic isocyanate with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . Structurally, it features a methoxymethyl (-CH₂-O-CH₃) substituent at the meta position relative to the isocyanate (-NCO) group on the benzene ring. This compound is used in organic synthesis, particularly in urea-forming reactions with amines, as demonstrated in protocols for preparing piperidinyl ureas and other bioactive molecules . Its hazards include skin irritation, respiratory sensitization, and acute toxicity (H302, H312, H315, etc.), necessitating careful handling under inert atmospheres at 2–8°C .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-isocyanato-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C9H9NO2/c1-12-6-8-3-2-4-9(5-8)10-7-11/h2-5H,6H2,1H3 |
InChI Key |
SVJGMWPHRVMZTD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(methoxymethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{3-(Methoxymethyl)aniline} + \text{Phosgene} \rightarrow \text{1-Isocyanato-3-(methoxymethyl)benzene} + \text{Hydrochloric acid} ]
Industrial Production Methods: In an industrial setting, the production of 1-Isocyanato-3-(methoxymethyl)benzene may involve the use of safer and more efficient reagents, such as diphosgene or triphosgene, which are solid and easier to handle compared to phosgene gas. The reaction is typically carried out in an inert solvent like dichloromethane, under anhydrous conditions, and at low temperatures to control the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-3-(methoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The methoxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
1-Isocyanato-3-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the production of polymers and resins, where the isocyanate group reacts with polyols to form polyurethanes.
Bioconjugation: Utilized in the modification of biomolecules, where the isocyanate group reacts with amine groups on proteins or peptides to form stable urea linkages.
Mechanism of Action
The reactivity of 1-Isocyanato-3-(methoxymethyl)benzene is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The methoxymethyl group can also participate in reactions, although it is less reactive compared to the isocyanate group. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Structural and Physical Properties
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